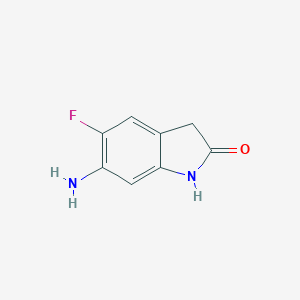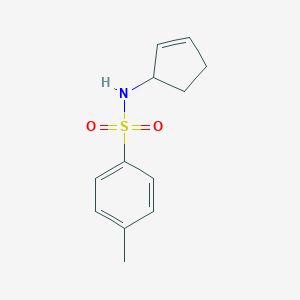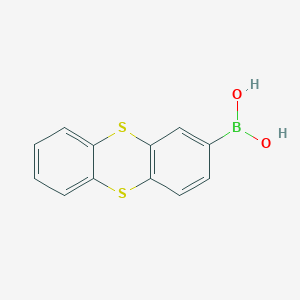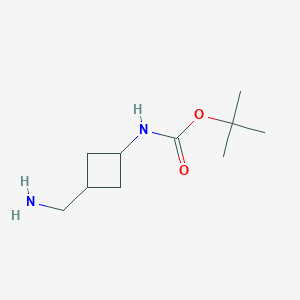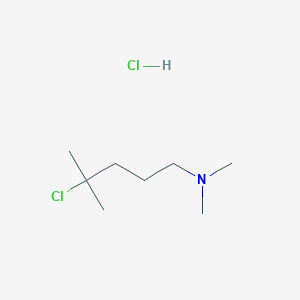
1-(3-Methylphenyl)-2-nitropropene
Übersicht
Beschreibung
1-(3-Methylphenyl)-2-nitropropene, also known as 3-Methyl-1-phenyl-2-nitropropene (3-MPNP), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the synthesis of various organic compounds. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives : Research on the synthesis of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, closely related to 1-(3-Methylphenyl)-2-nitropropene, has been conducted. These compounds were characterized using techniques like NMR, FT-IR, UV-Vis, and X-ray diffraction. They exhibit interesting properties like nonlinear optical (NLO) behavior and charge transfer phenomena, which are relevant for material science applications (Khalid et al., 2020).
Thermal Decomposition Studies : The thermal decomposition of nitropropene isomers, including 1-nitropropene, has been studied. This research provides insights into the stability and breakdown products of these compounds, which is vital for their safe handling and application in chemical synthesis (Chin, Mok, & Huang, 1990).
Cycloaddition Reactions : The cycloaddition of 1-nitropropene with other compounds, such as methylazide, has been explored. These studies contribute to the understanding of reaction mechanisms and potential synthesis routes for various organic compounds (Baranski, 1998).
Impurity Profiling in Drug Synthesis : this compound has been identified as an intermediate in the synthesis of certain drugs like MDMA. Research on the impurity profiling of this compound is crucial for forensic science and quality control in pharmaceutical production (Kochana, Wilamowski, & Parczewski, 2004).
Spectroscopic Analysis : Studies on the spectroscopic properties of nitropropene isomers, including 1-nitropropene, have been conducted. These analyses provide valuable information on the structural and electronic properties of these compounds (Baskov et al., 1964).
Biological Activity : Some derivatives of 2-nitropropene have been tested for their in vitro activity against the parasite Trypanosoma cruzi. This research is important for developing new therapeutic agents against parasitic diseases (Herrera et al., 2009).
Asymmetric Michael Reaction : 1-Nitropropene has been used as an electrophile in the asymmetric Michael reaction. This kind of research is significant for the development of enantioselective synthesis methods in organic chemistry (Thominiaux et al., 1999).
Wirkmechanismus
Target of Action
It is structurally related to synthetic cathinones , which are known to interact with monoamine transporters . These transporters play a crucial role in regulating the concentration of monoamines, such as dopamine, norepinephrine, and serotonin, in the synaptic cleft .
Mode of Action
Synthetic cathinones, including structurally similar compounds, are known to inhibit the reuptake of monoamines, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged and intensified signaling, which can lead to various psychoactive effects .
Biochemical Pathways
Synthetic cathinones are known to affect the monoaminergic system . They can inhibit the reuptake of monoamines, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can affect various downstream signaling pathways, potentially leading to altered mood, cognition, and behavior .
Pharmacokinetics
Synthetic cathinones are generally known to have good oral bioavailability . They are typically metabolized by the liver and excreted in the urine .
Result of Action
Synthetic cathinones can lead to increased monoamine signaling, which can result in various psychoactive effects . These may include increased energy, euphoria, increased sociability, and altered perception .
Action Environment
The action, efficacy, and stability of 1-(3-Methylphenyl)-2-nitropropene can be influenced by various environmental factors. These may include the presence of other substances, the user’s physiological state, and the route of administration . .
Biochemische Analyse
Biochemical Properties
1-(3-Methylphenyl)-2-nitropropene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as transaminases, which are responsible for the transfer of amino groups from one molecule to another . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to the formation of a Schiff base intermediate. This interaction can influence the enzyme’s activity and, consequently, the overall biochemical pathway.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cellular models, this compound has been found to affect the PI3K/STMN1 axis, leading to changes in cell cycle progression and proliferation . Additionally, it can induce apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been identified as a monoamine transporter substrate, which potently inhibits norepinephrine uptake and displays pronounced dopaminergic activity . This inhibition can lead to changes in neurotransmitter levels, affecting neuronal signaling and function. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, its half-life and degradation rate can influence the duration of its activity in in vitro and in vivo studies . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Understanding these dosage effects is essential for determining the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as hydroxylation, N-dealkylation, and conjugation with glucuronic acid or sulfate . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it important to study its metabolism in detail.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and subsequent biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be localized in specific cellular compartments, such as the cytoplasm or nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals can direct this compound to particular organelles, influencing its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
1-methyl-3-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPUGJNPLSOKB-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(\C)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246695 | |
| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147102-55-4 | |
| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147102-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-[(1E)-2-nitro-1-propen-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



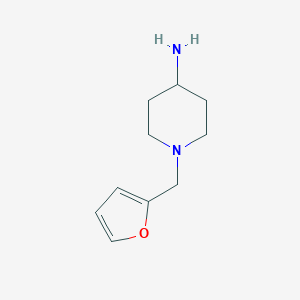
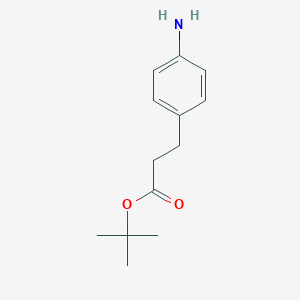
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)
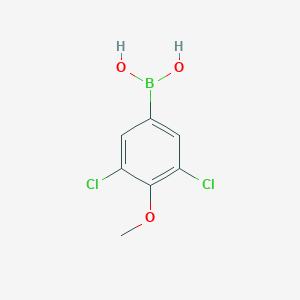
![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)
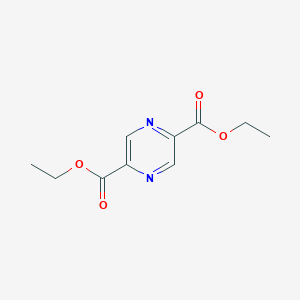
![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)
![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)
